molecular formula C4H7BN2O2 B8756736 (4-Methyl-1H-pyrazol-3-yl)boronic acid

(4-Methyl-1H-pyrazol-3-yl)boronic acid

Cat. No.: B8756736
M. Wt: 125.92 g/mol
InChI Key: IVUNNICUBVWZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-1H-pyrazol-3-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methyl group at the 4-position and a boronic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methyl-1H-pyrazol-3-yl)boronic acid can be synthesized from 1-methyl-4-bromopyrazole through a reaction with triisopropyl borate. The reaction typically involves the use of a palladium catalyst and a base under inert conditions . The process can be summarized as follows:

    Starting Material: 1-methyl-4-bromopyrazole

    Reagent: Triisopropyl borate

    Catalyst: Palladium

    Base: Commonly used bases include potassium carbonate or sodium hydroxide

    Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperature

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining the necessary reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

(4-Methyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-1H-pyrazol-3-yl)boronic acid primarily involves its ability to form stable complexes with various biological targets. In the context of enzyme inhibition, the boronic acid group can interact with the active site of enzymes, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity . This interaction is particularly relevant in the development of kinase inhibitors, where the compound targets specific kinases involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-1H-pyrazol-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the boronic acid group at the 5-position allows for unique interactions and applications compared to its isomers and other similar compounds.

Properties

IUPAC Name

(4-methyl-1H-pyrazol-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BN2O2/c1-3-2-6-7-4(3)5(8)9/h2,8-9H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUNNICUBVWZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NN1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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